![molecular formula C10H10Cl2O B1439074 1-(2,4-Dichlorophenyl)butan-2-one CAS No. 94147-69-0](/img/structure/B1439074.png)
1-(2,4-Dichlorophenyl)butan-2-one
Overview
Description
“1-(2,4-Dichlorophenyl)butan-2-one” is also known as “2’,4’-dichlorovalerophenone” or “1-pentanone, 1-(2,4-dichlorophenyl)-”. It has a molecular formula of C10H10Cl2O and a molecular weight of 217.09 .
Synthesis Analysis
The synthesis of “1-(2,4-Dichlorophenyl)butan-2-one” involves various chemical reactions. For instance, one method involves the Baker-Venkatraman rearrangement on an ester . Another method involves adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichlorophenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21 .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dichlorophenyl)butan-2-one” is complex and involves various chemical bonds. The molecule has a dichlorophenyl group attached to a butan-2-one group .
Physical And Chemical Properties Analysis
“1-(2,4-Dichlorophenyl)butan-2-one” has a molecular weight of 217.09 . Other physical and chemical properties such as boiling point, density, and refractive index are not explicitly mentioned in the search results.
Scientific Research Applications
Biocatalysis in Drug Synthesis
“1-(2,4-Dichlorophenyl)butan-2-one” has been used in the field of biocatalysis for the synthesis of chiral drug intermediates . Biocatalysis is a subfield of enzymology where natural catalysts, like protein enzymes or whole cells, are used to conduct chemical reactions. This method is becoming increasingly important in the pharmaceutical industry due to its high enantio-, chemo-, and regio-selectivities .
Synthesis of Chiral Drugs
This compound plays a significant role in the synthesis of chiral drugs . Chiral drugs comprise about 57% of marketed drugs and about 99% of purified natural products . The enantioselective reduction of “1-(2,4-Dichlorophenyl)butan-2-one” has been achieved using certain microorganisms .
Green Chemistry
In the field of green chemistry, “1-(2,4-Dichlorophenyl)butan-2-one” is used in biocatalytic reactions . These reactions can be conducted at atmospheric pressure and ambient temperature, avoiding the use of extreme conditions that could cause problems with racemization, isomerization, rearrangement of the compound, and epimerization .
Synthesis of Glutaric Acid-Amide Derivatives
“1-(2,4-Dichlorophenyl)butan-2-one” is used in the synthesis of glutaric acid-amide derivatives . These molecules have attracted recent interest due to their biological activity, such as anti-cancer and anti-leishmanial agents .
Crystallographic Studies
The compound is also used in X-ray crystallographic structural studies . The X-ray crystal structure determination of “1-(2,4-Dichlorophenyl)butan-2-one” shows the backbone of the molecule to be kinked about the methylene-C–N (amide) bond .
Evaluation of Plant Hormone Regulators
The original synthesis of “1-(2,4-Dichlorophenyl)butan-2-one” was in the context of evaluating plant hormone regulators . This indicates its potential application in the field of plant biology and agriculture.
Future Directions
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often key players in various biological pathways, making them valuable targets for therapeutic intervention.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in the target’s function . These changes can result in a wide range of biological effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
A synthetic dichloro-substituted aminochalcone, a compound with a similar structure, has been found to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
A synthetic dichloro-substituted aminochalcone, a compound with a similar structure, has been found to be effective against trypomastigotes, a form of the parasite trypanosoma cruzi .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGYWGXHSLPYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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